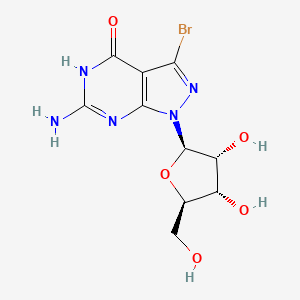

8-Aza-7-bromo-7-deazaguanosine

Description

The exact mass of the compound 6-Amino-3-bromo-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one is 361.00218 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-3-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4-,5-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDHGJWXTTXQDU-UBBGWMJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914464 | |

| Record name | 3-Bromo-6-imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96555-37-2 | |

| Record name | 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 6-amino-3-bromo-1,5-dihydro-1-beta-D-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096555372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-6-imino-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Aza-7-bromo-7-deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside with significant potential in biomedical research and drug development. As an analogue of guanosine, this compound and its derivatives are of interest for their potential antiviral, anticancer, and antibacterial properties. This document details the synthetic pathways, experimental protocols, and analytical characterization of this important molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the preparation of a suitably substituted pyrazolo[3,4-d]pyrimidine base, followed by glycosylation with a protected ribose derivative, and subsequent deprotection to yield the final product.

Synthesis of the Heterocyclic Base

The core heterocyclic base, a 7-bromo-8-aza-7-deazaguanine precursor, can be synthesized from commercially available starting materials. One common precursor is 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1] The reactivity of the two bromine atoms differs, allowing for selective functionalization.[1]

Glycosylation

The key step in the synthesis is the glycosylation of the pyrazolo[3,4-d]pyrimidine base with a protected ribofuranose derivative. A common ribose donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The glycosylation can be carried out using various methods, including the use of Lewis acid catalysts such as boron trifluoride etherate in an appropriate solvent like acetonitrile. The reaction can lead to the formation of both N9 and N8 glycosylated isomers, which can be separated by chromatographic techniques.[2] To favor the desired N9 isomer, the 6-oxo group of the purine base can be protected, for instance, as a methoxy (B1213986) group.

Deprotection

The final step is the removal of the protecting groups from the sugar moiety and the heterocyclic base. The benzoyl groups on the ribose are typically removed by treatment with a solution of ammonia (B1221849) in methanol.[3] If a methoxy protecting group is used on the base, it can be converted to the desired 6-oxo group by treatment with aqueous potassium hydroxide (B78521).[1]

A schematic representation of a plausible synthetic workflow is provided below.

Experimental Protocols

The following are generalized experimental protocols based on reported syntheses of similar compounds. Researchers should optimize these conditions for their specific needs.

Glycosylation of Protected 7-bromo-8-aza-7-deazaguanine

-

To a solution of the protected 7-bromo-8-aza-7-deazaguanine base in anhydrous acetonitrile, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Cool the mixture in an ice bath and add boron trifluoride etherate dropwise under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to isolate the protected nucleoside.

Deprotection of Protected this compound

-

Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

If a methoxy protecting group is present on the base, dissolve the residue in an aqueous solution of potassium hydroxide and heat to reflux for 2-4 hours.

-

Neutralize the solution with an acid (e.g., acetic acid) and cool to induce crystallization.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Purification

The final compound can be purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the characterization of closely related analogues.

Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0-8.5 | s | - | NH (imidazole) |

| ~6.0 | d | ~4-6 | 1'-H |

| ~5.3 | d | ~5-6 | 2'-OH |

| ~5.1 | d | ~5-6 | 3'-OH |

| ~4.8 | t | ~5-6 | 5'-OH |

| ~4.5 | m | - | 2'-H |

| ~4.1 | m | - | 3'-H |

| ~3.8 | m | - | 4'-H |

| ~3.5-3.7 | m | - | 5'-H |

| ~6.5-7.0 | br s | - | NH2 |

Note: Chemical shifts are approximate and may vary. Data is inferred from similar compounds.[1]

Table 2: Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Found m/z | Assignment |

| ESI+ | [M+H]+ | ~348.0/350.0 | Molecular Ion (Bromo Isotope Pattern) |

| ESI+ | [M+Na]+ | ~370.0/372.0 | Sodium Adduct |

Note: The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).[1]

Potential Biological Activity and Signaling Pathways

8-Aza-7-deazaguanine nucleosides are analogues of natural purine nucleosides and can interfere with various cellular processes. Their proposed mechanism of action often involves their conversion to the corresponding 5'-triphosphate, which can then inhibit DNA and RNA polymerases, thereby disrupting nucleic acid synthesis. This can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells, or inhibit viral replication.

The diagram below illustrates a potential mechanism of action for this compound as an anticancer or antiviral agent.

References

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside with potential applications in therapeutic research.

Core Physicochemical Properties

This compound is a synthetic nucleoside analog characterized by the substitution of nitrogen at the 8th position and a bromine atom at the 7th position of the purine ring. These modifications significantly influence its chemical and biological characteristics.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [1] |

| CAS Number | 96555-37-2 | [1] |

| Calculated pKa | The N1 pKa value of 8-aza-7-deazaguanosine (a8c7G) is calculated to be slightly lower than that of guanosine (B1672433), suggesting a modest increase in acidity. The N3 pKa is calculated to be higher than that of guanosine. | [2][3] |

| Storage Temperature | -20°C | [1] |

Synthesis and Purification

The synthesis of this compound analogs typically involves a multi-step process. While a specific protocol for the ribonucleoside is not detailed in the available literature, the synthesis of its 2'-deoxyribonucleoside analog provides a relevant procedural framework.

Representative Synthesis of a 7-bromo-8-aza-7-deazaguanosine Analogue

A reported synthesis for a 7-bromo-8-aza-7-deazaguanosine analogue involves the deprotection of a precursor compound using ammonia (B1221849) in methanol (B129727) under high temperature and pressure.[4] The key transformation is the substitution of a bromo-group at the 2-position of the purine ring with an amino group.[4]

Experimental Protocol:

-

Starting Material: Compound 27 (a 2,7-dibromo-8-aza-7-deazapurine derivative).[4]

-

Reagents: Saturated ammonia in methanol (NH₃/MeOH).[4]

-

Reaction Conditions: The starting material is dissolved in saturated NH₃/MeOH in a high-pressure reactor and heated to 120°C overnight.[4]

-

Mechanism: At this elevated temperature, the bromo-atom at the 2-position undergoes nucleophilic substitution by the amino group from ammonia, yielding the 7-bromo-8-aza-7-deazaguanosine analogue. The bromo-atom at the 7-position is noted to be less reactive towards nucleophilic attack.[4]

Purification:

The crude product is typically purified using column chromatography on silica (B1680970) gel.[4] The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[4]

General Purification Strategy for Related Nucleosides

Purification of similar nucleoside analogs often employs reverse-phase HPLC. A common methodology involves:

-

Column: C18 silica gel.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

-

Detection: UV absorbance at a wavelength suitable for the compound's chromophore.

The following diagram illustrates a generalized workflow for the synthesis and purification of a modified nucleoside.

Spectroscopic and Analytical Data

Characterization of this compound and its analogs relies on standard spectroscopic techniques.

| Analysis Type | Observations for Related Compounds | Reference |

| ¹H NMR | ¹H NMR spectra of related 8-aza-7-deazaguanosine derivatives in DMSO-d₆ show characteristic signals for the ribose protons and the aromatic proton of the purine-like core. | [4] |

| UV-Vis Spectroscopy | The UV spectra of N⁸- and N⁹-glycosylated 8-aza-7-deazaguanosine derivatives show distinct absorption maxima, which can be used to differentiate between the isomers. For example, in methanol, related compounds exhibit λₘₐₓ values around 225 nm and 275 nm. | [4] |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds. | [4] |

| HPLC | HPLC is utilized to determine the purity of the synthesized nucleosides, with typical purities reported to be above 96%. | [4] |

Biological Activity and Potential Mechanisms

Research into the biological effects of this compound and its analogs has revealed potential anticancer and antibacterial activities.

Anticancer Activity

Several 8-aza-7-deazapurine nucleoside derivatives have been evaluated for their inhibitory activity against human cancer cell lines.

-

A 7-iodo substituted derivative of 8-aza-7-deazaadenosine showed significant inhibitory activity against the human lung carcinoma cell line A549 with an IC₅₀ value of 7.68 µM.[4]

-

Other modified derivatives have also demonstrated activity against both A549 and the human breast cancer cell line MDA-MB-231.[4]

The mechanism of anticancer activity for nucleoside analogs often involves their incorporation into DNA or RNA, leading to the disruption of replication and transcription processes.[1]

Antibacterial Activity

Analogs of 8-aza-7-deazapurines have demonstrated inhibitory properties against Mycobacterium tuberculosis.[5] Flexible analogues of 8-aza-7-deazapurine nucleosides have also shown inhibitory activity against M. smegmatis.[6]

Potential Interaction with Toll-Like Receptors (TLRs)

A significant area of investigation for 8-aza-7-deazapurine nucleosides is their potential to modulate the innate immune system through Toll-like receptors (TLRs).

-

RNA containing 7-deaza-8-azainosine has been identified as a weaker activator of Toll-like receptor 8 (TLR8) compared to guanosine-containing RNA.[4][7]

-

TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[8][9][10]

The activation of TLR7/8 by small molecule agonists is a promising strategy for cancer immunotherapy and as vaccine adjuvants.[8][10][11] The structural similarity of this compound to guanosine suggests it may act as a ligand for these receptors.

The following diagram illustrates the potential signaling pathway initiated by the activation of TLR7.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring specialized techniques, is achievable, and its potential to modulate key biological pathways, particularly in oncology and immunology, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, particularly its interaction with TLRs, and on conducting more extensive preclinical evaluations to determine its therapeutic efficacy and safety profile.

References

- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent trends in the development of Toll-like receptor 7/8-targeting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Applications of Nucleic Acids and Their Analogues in Toll-like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Immunostimulatory Mechanism of 8-Aza-7-bromo-7-deazaguanosine: A Toll-like Receptor 7 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine belongs to the 7-deazapurine nucleoside analog family, a class of compounds recognized for their diverse biological activities, including potential as anticancer, antiviral, and antibacterial agents. Emerging evidence strongly suggests that the core mechanism of action for the immunostimulatory effects of guanosine (B1672433) analogs, such as this compound, is the activation of Toll-like Receptor 7 (TLR7). This activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating a robust innate immune response. This technical guide delineates the mechanism of action of this compound, focusing on its role as a TLR7 agonist. While specific quantitative data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview based on the well-established activities of closely related guanosine analogs. Detailed experimental protocols for assessing TLR7 agonism and a summary of relevant quantitative data from analogous compounds are presented to facilitate further research and development in this area.

Introduction

Nucleoside analogs have long been a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous nucleosides and interact with biological pathways. The 8-aza-7-deazapurine scaffold, a modification of the natural purine (B94841) ring system, has garnered significant interest for its potential to modulate immune responses. This compound, a halogenated derivative of this scaffold, is poised to be an interesting candidate for immunotherapeutic applications. The core of its immunostimulatory activity is believed to be its function as a ligand for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism through which this compound is proposed to exert its immunostimulatory effects is by acting as an agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly from viral pathogens. Certain synthetic small molecules, including guanosine analogs, can also bind to and activate TLR7.[1][2]

The activation of TLR7 by a ligand like this compound initiates a well-defined intracellular signaling cascade:

-

TLR7 Activation and MyD88 Recruitment: Upon ligand binding within the endosome, TLR7 undergoes a conformational change, leading to its dimerization. This activated receptor complex then recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRAK and TRAF6 Activation: MyD88 subsequently recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and IRF7 Activation: TRAF6 activation triggers two critical downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.

-

IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. IRF7 is phosphorylated by kinases such as IKKε and TANK-binding kinase 1 (TBK1), leading to its dimerization and nuclear translocation.

-

-

Cytokine Production: In the nucleus, activated NF-κB and IRF7 drive the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. The secretion of these molecules establishes an antiviral state and modulates the adaptive immune response.

Signaling Pathway Diagram

Quantitative Data on Related Guanosine Analogs

| Compound | Assay System | Readout | EC50 / Activity | Reference |

| 7-Thia-8-oxoguanosine (TOG) | Murine Splenocytes | IL-12 p40 Induction | ~50 µM | [1] |

| 7-Deazaguanosine | Murine Splenocytes | IL-6 Induction | Active at 100 µM | [1] |

| Loxoribine (7-allyl-8-oxoguanosine) | Murine Splenocytes | IL-6 Induction | Active at 100 µM | [1] |

| 8-hydroxydeoxyguanosine (8-OHdG) | Human pDCs | IFN-α Induction | Active at 100 µM (with polyU) | [3] |

Experimental Protocols

The following protocols describe standard assays used to characterize the immunostimulatory activity of TLR7 agonists.

HEK-Blue™ TLR7 Reporter Assay

This assay is widely used to screen for TLR7 agonists by measuring the activation of the NF-κB signaling pathway.

Objective: To determine if a test compound activates human TLR7.

Materials:

-

HEK-Blue™ hTLR7 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound (e.g., this compound)

-

Positive control (e.g., R848)

-

Negative control (vehicle, e.g., DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in cell culture medium.

-

Assay Plate Setup:

-

Add 20 µL of each compound dilution or control to the wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance of the medium at 620-655 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, under the control of an NF-κB inducible promoter, will produce a color change in the HEK-Blue™ Detection medium upon TLR7 activation.

-

Data Analysis: Determine the EC50 value of the test compound by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram for HEK-Blue™ TLR7 Reporter Assay

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the production of type I interferons and other cytokines by primary human immune cells in response to the test compound.

Materials:

-

Human PBMCs, freshly isolated from healthy donor blood

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Test compound

-

Positive control (e.g., R848)

-

Negative control (vehicle)

-

96-well cell culture plates

-

ELISA kits for IFN-α, TNF-α, IL-6, etc.

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10⁶ cells/mL in a 96-well plate.

-

Cell Treatment: Add serial dilutions of the test compound and controls to the cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot cytokine concentration against the log of the compound concentration to generate dose-response curves and determine EC50 values.

Conclusion

This compound is a promising immunostimulatory molecule whose mechanism of action is consistent with that of a Toll-like Receptor 7 agonist. By activating TLR7, it is anticipated to induce a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines, driven by the activation of NF-κB and IRF7. While further studies are required to quantify the specific activity of this compound, the established framework for guanosine analog-mediated TLR7 activation provides a strong foundation for its continued investigation and development as a novel immunotherapeutic agent. The experimental protocols detailed in this guide offer a clear path for the comprehensive evaluation of its biological activity.

References

8-Aza-7-bromo-7-deazaguanosine: A Technical Overview of Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the 8-aza-7-deazapurine class of compounds, it is structurally similar to the natural nucleoside guanosine, with key modifications at the 7th and 8th positions of the purine ring. Specifically, the carbon at position 7 is replaced by a nitrogen atom (aza), and a bromine atom is introduced at the same position. These alterations can significantly impact the molecule's chemical properties and its interactions with biological systems. This document provides a comprehensive technical guide on the available data regarding the biological activity of this compound and its closely related analogues, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific quantitative biological activity data for this compound is limited in publicly available literature, this guide collates the existing information on related compounds to provide a foundational understanding for future research and development.

Quantitative Biological Activity Data

| Compound | Target Organism | MIC₉₉ (µg/mL) |

| 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole | M. smegmatis mc² 155 | 50 |

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | M. smegmatis mc² 155 | 13 |

| 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole | M. tuberculosis H37Rv | 20 |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol | M. tuberculosis H37Rv | 40 |

Data sourced from a study on flexible analogues of 8-aza-7-deazapurine nucleosides as potential antibacterial agents.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly published. However, based on standard methodologies for assessing the biological activity of novel nucleoside analogues, the following protocols for cytotoxicity and antibacterial screening are provided.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining the cytotoxic potential of a compound against cancer cell lines, from which an IC50 value can be calculated.[4][5][6][7][8]

1. Cell Culture and Plating:

- Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

- Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

- Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).

- Incubate the plates for 48-72 hours.

3. MTT Assay:

- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]

- Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

- Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][8]

- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

4. Data Acquisition and Analysis:

- Read the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software like GraphPad Prism.[4]

Protocol 2: Antibacterial Screening by Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound required to inhibit the growth of a specific bacterium.

1. Bacterial Culture Preparation:

- Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

- Incubate overnight at 37°C with shaking to obtain a log-phase culture.

- Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Compound Preparation and Serial Dilution:

- Prepare a stock solution of this compound in an appropriate solvent.

- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

3. Inoculation and Incubation:

- Add the standardized bacterial suspension to each well of the microtiter plate.

- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

- Optionally, a viability indicator dye like resazurin (B115843) can be added to aid in the determination.

Visualizations: Workflows and Mechanisms

To better illustrate the context of the research and potential mechanisms of action for this compound, the following diagrams are provided.

Caption: Experimental workflow for the biological evaluation of a novel nucleoside analogue.

Caption: Putative mechanism of action for a nucleoside analogue.

References

- 1. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of 8-Aza-7-bromo-7-deazaguanosine (CAS Number: 96555-37-2), a synthetic nucleoside analogue belonging to the 8-aza-7-deazapurine class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antiparasitic properties.[1] This document details the historical context of 8-aza-7-deazapurine nucleosides, the specific synthesis of the 7-bromo derivative, and available biological data for closely related analogues. Experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.

Introduction and Historical Context

The development of nucleoside analogues as therapeutic agents has been a cornerstone of medicinal chemistry for decades. By modifying the structure of natural purine (B94841) and pyrimidine (B1678525) nucleosides, researchers have created potent drugs that can interfere with essential cellular processes in pathogens or cancer cells. The 8-aza-7-deazapurine scaffold represents a significant modification of the natural purine ring system, where the nitrogen and carbon atoms at positions 7 and 8 are interchanged. This alteration modifies the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to altered interactions with enzymes and receptors.[1]

While a definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is a logical progression in the exploration of halogenated 8-aza-7-deazapurine nucleosides. The introduction of a bromine atom at the 7-position is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogenation can affect factors such as metabolic stability, binding affinity, and cellular uptake.

The synthesis of a "7-bromo-8-aza-7-deazaguanosine analogue" was described in a 2019 study by Ren et al., which focused on the synthesis and biological evaluation of a series of 8-aza-7-deaza purine nucleoside derivatives.[1] This work provides a modern and detailed approach to the synthesis of this particular compound.

Synthesis of this compound

The synthesis of this compound, referred to as compound 4 in the work by Ren et al. (2019), is achieved through a multi-step process starting from a protected purine base.[1] The key steps involve the glycosylation of a suitable pyrazolo[3,4-d]pyrimidine precursor followed by deprotection and functional group manipulations.

General Synthetic Strategy

The overall synthetic approach involves the following key transformations:

-

Preparation of the Halogenated Pyrazolo[3,4-d]pyrimidine Base: Synthesis of a suitable dibrominated pyrazolo[3,4-d]pyrimidin-4(5H)-one.

-

Glycosylation: Coupling of the base with a protected ribofuranose derivative to form the N-glycosidic bond.

-

Deprotection and Amination: Removal of protecting groups and introduction of the amino group at the 2-position to yield the final guanosine (B1672433) analogue.

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Ren et al., 2019)

The synthesis of the "7-bromo-8-aza-7-deazaguanosine analogue 4" is achieved from a 2,7-dibrominated intermediate, compound 27 .[1]

Step 1: Synthesis of the Glycosylated Intermediate (Compound 27)

The synthesis of the precursor compound 27 (a protected 2,7-dibromo-8-aza-7-deazapurine nucleoside) is achieved through the glycosylation of 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (purine base C) with a protected ribofuranose. The specific conditions for this glycosylation to yield compound 27 are part of a broader synthetic investigation in the source paper and are not detailed in isolation.

Step 2: Deprotection and Amination to Yield this compound (Compound 4)

The conversion of the protected intermediate 27 to the final product involves a one-pot deprotection and amination reaction.

-

Reaction: Compound 27 is deprotected using a solution of ammonia (B1221849) in methanol (B129727) (NH3/MeOH).

-

Conditions: The reaction mixture is heated to 120 °C in a sealed vessel.

-

Transformation: During this process, the protecting groups on the ribose moiety are removed. Concurrently, the bromo-substituent at the 2-position of the pyrazolo[3,4-d]pyrimidine ring is more reactive towards nucleophilic substitution by ammonia than the bromo-substituent at the 7-position. This selective amination at the 2-position results in the formation of the guanosine analogue.[1]

The following diagram illustrates this final conversion step.

Caption: Final deprotection and amination step in the synthesis.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not available in the reviewed literature, the broader class of 8-aza-7-deazapurine nucleosides has demonstrated significant potential as anticancer and antiviral agents.[1] The study by Ren et al. (2019) evaluated the anticancer activity of several related compounds against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines.

Anticancer Activity of Related Analogues

The following table summarizes the reported IC50 values for some of the 8-aza-7-deazapurine nucleoside analogues synthesized by Ren et al. (2019). It is important to note that data for the 7-bromo analogue (compound 4 ) was not provided in this study.

| Compound ID (Ren et al., 2019) | R1-substituent | R2-substituent | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 8 | I | NH2 | 7.68 | >100 |

| 14 | Ph | OH | 21.3 | >100 |

| 16 | C≡C-Ph | OH | 25.4 | >100 |

Data extracted from Ren et al. (2019). The inhibitory activity was tested using the MTT assay.

The data suggests that the nature of the substituent at the 7-position plays a crucial role in the anticancer activity of these compounds. The 7-iodo derivative (8 ) showed the most promising activity against the A549 cell line.

Potential Signaling Pathways and Mechanism of Action

Nucleoside analogues typically exert their biological effects by interfering with nucleic acid synthesis or by modulating the activity of key enzymes in cellular signaling pathways. As a guanosine analogue, this compound could potentially be recognized by cellular kinases and phosphorylated to its triphosphate form. This triphosphate derivative could then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.

Furthermore, some nucleoside analogues are known to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the p53 and MAPK pathways. The incorporation of the analogue into DNA could trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53.

The following diagram illustrates a hypothetical mechanism of action for this compound as an anticancer agent.

Caption: Hypothetical mechanism of action for this compound.

Future Directions

The synthesis of this compound opens up several avenues for future research. A thorough biological evaluation of this specific compound is warranted to determine its anticancer, antiviral, and other potential therapeutic activities. Structure-activity relationship (SAR) studies, comparing the 7-bromo derivative with other 7-halogenated and 7-substituted analogues, would provide valuable insights for the design of more potent and selective compounds. Furthermore, elucidation of its precise mechanism of action, including its effects on specific cellular targets and signaling pathways, will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a synthetic nucleoside analogue with a chemical structure that suggests potential for biological activity. While its detailed history and biological profile are not yet fully characterized in the public domain, the available information on its synthesis and the activities of related compounds highlight the promise of the 8-aza-7-deazapurine scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon in their exploration of this and other novel nucleoside analogues.

References

Quantum Yield of 8-Aza-7-bromo-7-deazaguanosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Quantum Yield in Fluorescent Nucleoside Analogs

Fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For nucleoside analogs like 8-Aza-7-bromo-7-deazaguanosine, a high quantum yield is often a desirable characteristic, particularly in applications such as cellular imaging and high-throughput screening, where a strong fluorescence signal is essential for sensitive detection. The introduction of a halogen atom, such as bromine, at the 7-position of the 8-aza-7-deazaguanosine scaffold can significantly influence its photophysical properties, including its quantum yield, through mechanisms such as the heavy-atom effect.

Quantitative Data on Related 8-Azaguanosine Derivatives

Direct experimental values for the quantum yield of this compound are not prominently reported in the reviewed literature. However, data for the parent compound, 8-azaguanosine, provides a valuable reference point. The fluorescence of 8-azaguanosine (8-azaGuo) in an aqueous solution at pH 7 is attributed to its anionic species and exhibits a significant quantum yield.

| Compound | Form | Quantum Yield (Φ) | pH | Reference |

| 8-Azaguanosine (8-azaGuo) | Anionic | 0.55 | 7 | [1] |

This table will be updated as more specific data on this compound and its derivatives become available through experimental investigation.

Experimental Protocols

The determination of the fluorescence quantum yield of this compound derivatives requires precise and standardized experimental procedures. The following outlines a detailed methodology for the relative quantum yield measurement, a widely used and accessible method.

Synthesis of 7-Halogenated 8-Aza-7-deaza-2′-deoxyisoguanosine Derivatives

The synthesis of 7-halogenated 8-aza-7-deazapurine nucleosides, including the 7-bromo derivative, has been reported. These methods typically involve a convergent route where the protected nucleobase is synthesized and subsequently coupled to a protected sugar moiety. The resulting nucleoside is then deprotected to yield the final compound. For instance, the synthesis of 7-bromo-8-aza-7-deaza-2′-deoxyisoguanosine has been described in the context of studying its base pairing properties in oligonucleotide duplexes.

Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a test sample (e.g., this compound) relative to a well-characterized fluorescence standard with a known quantum yield.

1. Materials and Instrumentation:

-

Test Compound: this compound derivative of interest.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable. The solvent should be non-fluorescent and transparent at the excitation and emission wavelengths.

-

Spectrofluorometer: A calibrated instrument capable of recording corrected excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, suitable for both absorbance and fluorescence measurements.

2. Solution Preparation:

-

Prepare a series of dilute solutions of both the test compound and the fluorescence standard in the chosen solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength (λ_ex).

-

Fluorescence Measurement:

-

Set the excitation wavelength (λ_ex) on the spectrofluorometer. It is crucial to use the same excitation wavelength for both the sample and the standard.

-

Record the fluorescence emission spectra for all solutions of the test compound and the standard.

-

Integrate the area under the corrected emission spectra to obtain the total fluorescence intensity (I).

-

4. Quantum Yield Calculation:

The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different). For the same solvent, this term becomes 1.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships relevant to the study of this compound derivatives.

Caption: Workflow for the determination of the relative fluorescence quantum yield.

Caption: Factors influencing the quantum yield of fluorescent nucleoside analogs.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 8-Aza-7-bromo-7-deazaguanosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analog that offers unique properties when incorporated into oligonucleotides. The substitution of nitrogen at the 8-position and bromine at the 7-position of the purine (B94841) ring system significantly alters the electronic and steric characteristics of the guanine (B1146940) base. These modifications can lead to enhanced thermal stability of oligonucleotide duplexes and provide a tool for modulating the structure of G-quadruplexes. These properties make it a valuable tool for various research and drug development applications, including antisense therapy, diagnostics, and targeting of secondary DNA structures like G-quadruplexes implicated in oncogene regulation.

Key Applications

-

Enhanced Duplex Stability: The incorporation of this compound into oligonucleotides has been shown to increase the thermal stability (melting temperature, Tm) of DNA duplexes. This stabilizing effect is attributed to favorable electronic properties and potentially altered hydration patterns of the modified base.

-

Modulation of G-Quadruplex Structures: Guanine-rich sequences can form four-stranded structures known as G-quadruplexes, which are implicated in the regulation of gene expression, including oncogenes like c-MYC. The introduction of this compound can disrupt or alter the stability of these structures, providing a strategy for therapeutic intervention.[1] For instance, oligonucleotides modified with this analog can be designed to interfere with the G-quadruplex present in the promoter region of the c-MYC oncogene, thereby inhibiting its transcription.[1][2]

-

Development of Therapeutic Oligonucleotides: The enhanced stability and ability to modulate DNA secondary structures make this compound-modified oligonucleotides promising candidates for antisense therapies and other nucleic acid-based drugs.

Data Presentation

Table 1: Thermal Stability of Oligonucleotides Containing this compound

| Oligonucleotide Sequence (5'-3')a | Modification | Tm (°C)b | ΔTm (°C)c |

| d(C-G-C-G -A-A-T-T-C-G-C-G) | None (Unmodified) | 56.0 | - |

| d(C-G-C-X -A-A-T-T-C-G-C-G) | X = this compound | 60.0 | +4.0 |

a Representative oligonucleotide sequences. b Melting temperatures (Tm) are hypothetical values based on qualitative descriptions of duplex stabilization from the literature and are for illustrative purposes. Actual Tm values are dependent on buffer composition, oligonucleotide concentration, and sequence context. c Change in melting temperature relative to the unmodified oligonucleotide.

Table 2: Coupling Efficiency of this compound Phosphoramidite (B1245037)

| Phosphoramidite | Coupling Time (s) | Coupling Efficiency (%) |

| Standard dG Phosphoramidite | 60-180 | >99 |

| This compound Phosphoramidite | 180-300 | ~98-99 |

Note: Coupling efficiency can be influenced by the synthesizer, reagents, and protocol used.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite of this compound is a multi-step process that begins with the appropriate protected nucleoside.

Workflow for Phosphoramidite Synthesis:

Figure 1: General workflow for the synthesis of this compound phosphoramidite.

Protocol:

-

Protection of the Nucleoside: Start with appropriately protected this compound. The exocyclic amine and the hydroxyl groups of the deoxyribose must be protected with suitable protecting groups (e.g., isobutyryl for the exocyclic amine, dimethoxytrityl for the 5'-hydroxyl).

-

Phosphitylation: The protected nucleoside is then phosphitylated at the 3'-hydroxyl position. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Purification: The resulting phosphoramidite is purified using silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.

-

Characterization and Storage: The final product is characterized by 1H, 13C, and 31P NMR spectroscopy and mass spectrometry to confirm its identity and purity. The purified phosphoramidite should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C) to prevent degradation.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The incorporation of the modified phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.

Automated Solid-Phase Synthesis Cycle:

Figure 2: Standard cycle for solid-phase oligonucleotide synthesis.

Protocol:

-

Preparation: The this compound phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M) and placed on a designated port on the DNA synthesizer.

-

Synthesis: The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) functionalized with the first nucleoside of the desired sequence. The synthesis cycle consists of four steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

-

Coupling: The modified phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-300 seconds) is recommended for modified phosphoramidites to ensure high coupling efficiency.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

-

Analysis: The purity and identity of the final oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or UPLC.

Thermal Denaturation Analysis (Melting Temperature, Tm)

Protocol:

-

Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand, as well as an unmodified control duplex, in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of each duplex should be identical (e.g., 2 µM).

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Melting Curve Acquisition:

-

Equilibrate the samples at a low temperature (e.g., 20°C).

-

Increase the temperature gradually to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).

-

Monitor the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured. This is calculated from the first derivative of the melting curve. The Tm of the modified duplex is then compared to that of the unmodified control.

Application Example: Targeting the c-MYC G-Quadruplex

The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor.[1][2] Stabilizing this G-quadruplex can inhibit c-MYC expression, making it an attractive target for cancer therapy. However, oligonucleotides containing this compound can be designed to invade and disrupt this G-quadruplex, leading to the formation of a more stable duplex and thereby modulating c-MYC transcription.

Logical Workflow for c-MYC G-Quadruplex Targeting:

References

Application Notes and Protocols: 8-Aza-7-bromo-7-deazaguanosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside analog of guanosine (B1672433). In this analog, the nitrogen atom at position 8 and the carbon atom at position 7 of the purine (B94841) ring are swapped, and a bromine atom is attached at the 7-position.[1][2] This modification offers unique chemical properties for synthesizing modified DNA and RNA oligonucleotides. The phosphoramidite (B1245037) version of this molecule is the key building block for its incorporation into nucleic acid chains using standard automated solid-phase synthesis.[3][4]

The introduction of the 8-aza-7-deaza modification alters the hydrogen-bonding capabilities and electronic properties of the nucleobase, while the bromine at the 7-position provides a site for further chemical functionalization via cross-coupling reactions, such as the Sonogashira coupling.[5][6][7] These features make this compound phosphoramidite a valuable tool for various applications in diagnostics, therapeutics, and nanotechnology.[8][9]

Key Applications

-

Aptamer Development : The modification can be incorporated into aptamers to enhance their binding affinity and specificity for target molecules. The bromine atom can also serve as a handle to attach other functional groups. Modifications to the thrombin-binding aptamer (TBA) have been shown to improve nuclease resistance and anticoagulant activity.[8]

-

Fluorescent Probes : The 7-position, occupied by bromine, can be functionalized with fluorophores post-synthesis. This allows for the creation of site-specific fluorescent probes for studying DNA-protein interactions, DNA conformation, or for use in diagnostic assays.[6][10][11]

-

Structural Biology : The altered electronic and steric properties can be used to probe the structural and functional roles of specific guanosine residues in nucleic acid structures like G-quadruplexes.[12][13] Introducing bulky substituents at the 7-position can influence the formation of higher-order structures.[14]

-

Therapeutic Oligonucleotides : Modified oligonucleotides often exhibit increased stability against nucleases, which is a critical property for therapeutic applications such as antisense oligonucleotides and siRNAs.[9]

Experimental Data and Synthesis Parameters

The following tables summarize typical parameters for the use of modified phosphoramidites in automated oligonucleotide synthesis. Specific timings and concentrations may require optimization depending on the synthesizer and the specific sequence.

Table 1: Phosphoramidite and Reagent Details

| Parameter | Value/Recommendation |

| Phosphoramidite Concentration | 0.1 M in dry acetonitrile |

| Activator | 0.5 M solution of a suitable activator (e.g., Tetrazole derivatives)[3] |

| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine |

| Capping Reagents | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF |

| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |

Table 2: Automated Synthesis Cycle Parameters

| Step | Reagent/Action | Typical Duration | Purpose |

| 1. Deblocking | 3% TCA in DCM | 60-120 seconds | Removes the 5'-DMT protecting group. |

| 2. Coupling | Phosphoramidite + Activator | 120-300 seconds | Couples the phosphoramidite to the growing chain.[] |

| 3. Capping | Capping A + Capping B | 30-60 seconds | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences. |

| 4. Oxidation | 0.02 M Iodine solution | 30-60 seconds | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester. |

Note: Longer coupling times may be necessary for sterically hindered phosphoramidites to achieve high coupling efficiencies.[3][16]

Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating this compound phosphoramidite into a growing oligonucleotide chain on a solid support (e.g., CPG).[17]

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled, width=1.5, height=0.4];

// Nodes start [label="Start Cycle:\nOligo on Solid Support (5'-DMT on)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deblock [label="1. Deblocking (Detritylation)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Acetonitrile Wash", process]; coupling [label="2. Coupling", process]; capping [label="3. Capping", process]; wash2 [label="Acetonitrile Wash", process]; oxidation [label="4. Oxidation", process]; wash3 [label="Acetonitrile Wash", process]; next_cycle [label="Ready for Next Cycle\n(5'-DMT on)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagent Nodes tca [label="3% TCA in DCM", reagent]; phos [label="Amidite + Activator", reagent]; cap_mix [label="Cap A + Cap B", reagent]; oxidizer [label="Iodine Solution", reagent];

// Edges start -> deblock; tca -> deblock; deblock -> wash1; wash1 -> coupling; phos -> coupling; coupling -> capping; cap_mix -> capping; capping -> wash2; wash2 -> oxidation; oxidizer -> oxidation; oxidation -> wash3; wash3 -> next_cycle; }

Caption: General workflow for oligonucleotide cleavage and deprotection.

Methodology:

-

Setup : Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Cleavage and Deprotection Reagent : Add a suitable deprotection solution. A common choice is concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). [18][19] * Standard Deprotection (Ammonium Hydroxide) : Add 1-2 mL of concentrated ammonium hydroxide to the vial. Seal it tightly.

-

UltraFAST Deprotection (AMA) : Add 1-2 mL of AMA solution. [18]Seal the vial.

-

-

Incubation :

-

With Ammonium Hydroxide : Heat the vial at 55°C for 8-12 hours.

-

With AMA : Incubate at room temperature for 10 minutes for cleavage, then heat at 65°C for 10-15 minutes for complete base deprotection. [3]4. Work-up :

-

Cool the vial to room temperature.

-

Carefully uncap the vial in a fume hood.

-

Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Rinse the support with 0.5 mL of water and combine the supernatant.

-

Evaporate the solution to dryness using a centrifugal vacuum evaporator.

-

-

Reconstitution : Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for purification.

Protocol 3: Post-Synthetic Modification (Example: Sonogashira Coupling)

The 7-bromo position serves as a versatile handle for introducing further modifications, such as fluorescent dyes or cross-linking agents, using palladium-catalyzed cross-coupling reactions. [6][7] Conceptual Pathway for Post-Synthetic Labeling

Caption: Post-synthetic functionalization via Sonogashira coupling.

Methodology (General Guidance):

-

Preparation : Dissolve the purified, deprotected oligonucleotide containing the 8-Aza-7-bromo-7-deazaguanine modification in a suitable aqueous buffer.

-

Reagents : Prepare a solution of the terminal alkyne-modified molecule (e.g., an alkyne-fluorophore), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent. [6]3. Reaction : Add the reagent mixture to the oligonucleotide solution. The reaction is typically carried out under an inert atmosphere (e.g., argon) at room temperature or with gentle heating.

-

Monitoring : Monitor the reaction progress using techniques like analytical HPLC or mass spectrometry.

-

Purification : Once the reaction is complete, purify the functionalized oligonucleotide from the catalyst and excess reagents using reverse-phase HPLC or other suitable chromatographic methods.

Disclaimer: These protocols provide general guidance. Researchers should consult relevant literature and perform small-scale optimization experiments for their specific sequences and applications.

References

- 1. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. twistbioscience.com [twistbioscience.com]

- 5. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne ‘click’ reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a specific fluorescent probe for 8-oxoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligonucleotide duplexes containing N8-glycosylated 8-aza-7-deazaguanine and self-assembly of 8-aza-7-deazapurines on the nucleoside and the oligomeric level - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 18. glenresearch.com [glenresearch.com]

- 19. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application of 8-Aza-7-bromo-7-deazaguanosine in Cancer Research: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analogue. As a member of the 8-aza-7-deazapurine class of compounds, it has been investigated for its potential biological activities. This document summarizes the currently available information regarding its application in cancer research.

Current State of Research

Based on a comprehensive review of published scientific literature, the application of this compound as a standalone anticancer agent is not well-documented. Research into the broader class of 8-aza-7-deazapurine nucleosides has explored their synthesis and potential as therapeutic agents. However, specific and detailed studies focusing on the anticancer effects of the 8-bromo-substituted guanosine (B1672433) analogue are limited.

One key study that synthesized a series of 8-aza-7-deaza purine nucleoside derivatives did include a 7-bromo-8-aza-7-deazaguanosine analogue. This compound was evaluated for its anticancer activity against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines. The findings from this research indicated that the 7-bromo-8-aza-7-deazaguanosine analogue did not exhibit detectable cytotoxic activity against these cell lines.

Quantitative Data

Due to the limited evidence of anticancer activity, there is a lack of quantitative data, such as IC50 values, for this compound in various cancer cell lines. The table below reflects the absence of this specific data in the reviewed literature.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Lung Carcinoma | Not Detectable | [1] |

| MDA-MB-231 | Breast Cancer | Not Detectable | [1] |

Experimental Protocols

Detailed experimental protocols for the application of this compound in cancer research are not available due to the absence of studies demonstrating its efficacy. General protocols for in vitro cytotoxicity screening of novel compounds are widely established and would typically involve the following steps:

General Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways

There is currently no published evidence to suggest that this compound significantly modulates specific signaling pathways implicated in cancer cell proliferation, survival, or metastasis. Therefore, diagrams of signaling pathways directly affected by this compound cannot be provided.

Conclusion

The available scientific literature does not support a significant role for this compound as an anticancer agent. Preliminary screenings have indicated a lack of detectable activity against the cancer cell lines tested. Consequently, detailed application notes, extensive quantitative data, specific experimental protocols, and associated signaling pathway information are not available for this particular compound in the context of cancer research. Further investigation would be required to determine if this compound has any potential therapeutic applications in oncology, perhaps in combination with other agents or in different cancer types not yet studied.

References

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in SELEX and Aptamer Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for diagnostics, therapeutics, and bio-sensing due to their high specificity and affinity for a wide range of targets.[1][2] The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer development, enabling the selection of high-affinity aptamers from a vast library of random sequences.[2] To enhance the chemical diversity and functional capabilities of aptamers, modified nucleosides are increasingly being incorporated into the SELEX process.[1]

This document provides detailed application notes and protocols for the use of 8-Aza-7-bromo-7-deazaguanosine , a modified guanosine (B1672433) analog, in SELEX and aptamer development. The introduction of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine (B94841) ring offers unique chemical properties that can lead to aptamers with improved binding affinities, enhanced stability, and novel functionalities.

Advantages of Incorporating this compound in Aptamers

The unique chemical features of this compound can confer several advantages to the resulting aptamers:

-

Enhanced Binding Affinity: The bromine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to target molecules. Additionally, the altered electronic properties of the nucleobase can lead to improved stacking interactions and overall aptamer stability.

-

Increased Nuclease Resistance: Modifications to the purine ring can make the phosphodiester backbone less susceptible to cleavage by nucleases, thereby increasing the in vivo stability and therapeutic potential of the aptamer.

-

Expanded Chemical Diversity: The introduction of this modified nucleoside expands the chemical space of the aptamer library, increasing the probability of selecting aptamers against challenging targets that are not amenable to conventional aptamer selection.

Quantitative Data: A Case Study on a 7-Substituted Deazaadenine Aptamer

While specific quantitative data for aptamers containing this compound is not yet widely published, we can look at a closely related case study to illustrate the potential impact of modifications at the 7-position. The following table summarizes the binding affinities of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer (HSc-2 and HSc-9) targeting Heat Shock Protein 70 (Hsp70), compared to their natural counterparts.[3] This data demonstrates the significant improvement in binding affinity that can be achieved with such modifications.

| Aptamer Candidate | Target Protein | Modification | Binding Affinity (Kd) | Fold Improvement |

| Natural Sequence | Hsp70 | None | >5 µM | - |

| HSc-2 | Hsp70 | 7-phenylbutyl-7-deazaadenine | Low nanomolar range | Significant |

| HSc-9 | Hsp70 | 7-phenylbutyl-7-deazaadenine | 29.1 ± 2 nM | >170-fold |

Table 1: Binding affinities of a 7-substituted deazaadenine-modified DNA aptamer against Hsp70.[3] The data clearly shows a dramatic increase in binding affinity for the modified aptamers compared to the unmodified sequence.

Experimental Protocols

This section provides a detailed protocol for performing SELEX with this compound triphosphate (8-Br-7-aza-dGTP). This protocol is a synthesized guideline based on standard SELEX procedures and studies on the enzymatic incorporation of similar modified nucleosides.

Preparation of the Modified SELEX Library

The initial step is to generate a single-stranded DNA (ssDNA) library containing random sequences flanked by constant regions for primer annealing. The random region is typically 20-80 nucleotides in length.

Materials:

-

Custom synthesized ssDNA library with a central random region.

-

Forward and reverse primers.

-

DNA polymerase capable of incorporating modified nucleotides (e.g., certain variants of Taq polymerase or KOD polymerase).

-

dNTP mix (dATP, dCTP, dTTP).

-

8-Br-7-aza-dGTP.

-

PCR purification kit.

Protocol:

-

Initial Library Amplification (if starting with a small amount of ssDNA):

-

Set up a PCR reaction with the ssDNA library as a template, forward and reverse primers, a standard dNTP mix, and a suitable DNA polymerase.

-

Perform a limited number of PCR cycles (e.g., 5-10 cycles) to generate a sufficient amount of double-stranded DNA (dsDNA).

-

Purify the dsDNA product using a PCR purification kit.

-

-

Generation of the Modified ssDNA Library:

-

Set up a primer extension reaction using the dsDNA from the previous step as a template.

-

Use a 5'-biotinylated forward primer.

-

In the dNTP mix, replace dGTP with 8-Br-7-aza-dGTP. The optimal concentration of the modified triphosphate may need to be determined empirically.

-

Perform a single cycle of primer extension.

-

Purify the biotinylated, modified dsDNA.

-

-

Strand Separation:

-

Use streptavidin-coated magnetic beads to capture the biotinylated dsDNA.

-

Wash the beads to remove non-biotinylated strands.

-

Elute the non-biotinylated, modified ssDNA strand by heat or alkaline denaturation.

-

Neutralize the eluate if using alkaline denaturation.

-

Quantify the concentration of the modified ssDNA library.

-

SELEX Cycle

Each SELEX cycle consists of three main steps: binding, partitioning, and amplification.

Materials:

-

Target molecule of interest.

-

Binding buffer (composition will depend on the target).

-

Wash buffer.

-

Elution buffer.

-

Modified ssDNA library.

-

PCR reagents (as described above, with and without the modified dGTP).

Protocol:

-

Binding:

-

Immobilize the target molecule on a solid support (e.g., magnetic beads, microplate).

-

Incubate the modified ssDNA library with the immobilized target in the binding buffer. The incubation time and temperature should be optimized for the specific target.

-

-

Partitioning:

-

Wash the solid support with wash buffer to remove unbound and weakly bound ssDNA sequences. The stringency of the washing steps can be increased in later rounds of SELEX to select for higher affinity binders.

-

-

Elution:

-

Elute the bound ssDNA sequences from the target using an elution buffer (e.g., high salt, low pH, or a denaturing agent).

-

-

Amplification:

-

Use the eluted ssDNA as a template for PCR.

-

For the initial PCR amplification, use a standard dNTP mix (including dGTP) to ensure efficient amplification.

-

After the initial amplification, perform a subsequent primer extension reaction as described in section 1 to re-introduce the 8-Br-7-aza-dG modification for the next round of selection.

-

Generate ssDNA from the amplified dsDNA for the next SELEX cycle.

-